molecular formula C12H8Cl2N2O2 B12097650 Benzyl 2,4-dichloropyrimidine-5-carboxylate

Benzyl 2,4-dichloropyrimidine-5-carboxylate

Cat. No.: B12097650
M. Wt: 283.11 g/mol
InChI Key: FFNQAUXFSCDOJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 2,4-dichloropyrimidine-5-carboxylate is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2,4-dichloropyrimidine-5-carboxylate typically involves the reaction of 2,4-dichloropyrimidine-5-carboxylic acid with benzyl alcohol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, often using a dehydrating agent to facilitate the esterification process .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2,4-dichloropyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, substitution with an amine would yield an aminopyrimidine derivative .

Mechanism of Action

The mechanism of action of Benzyl 2,4-dichloropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its benzyl ester group, which can influence its reactivity and interaction with biological targets. This structural feature may enhance its binding affinity and specificity compared to other similar compounds .

Properties

Molecular Formula

C12H8Cl2N2O2

Molecular Weight

283.11 g/mol

IUPAC Name

benzyl 2,4-dichloropyrimidine-5-carboxylate

InChI

InChI=1S/C12H8Cl2N2O2/c13-10-9(6-15-12(14)16-10)11(17)18-7-8-4-2-1-3-5-8/h1-6H,7H2

InChI Key

FFNQAUXFSCDOJM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CN=C(N=C2Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.